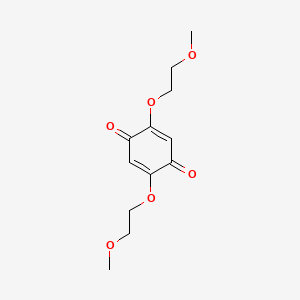
2,5-Bis(2-methoxyethoxy)cyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(2-methoxyethoxy)cyclohexa-2,5-diene-1,4-dione is a quinone derivative known for its unique chemical properties and potential applications in various fields. Quinones are a class of organic compounds that are characterized by a six-membered aromatic ring with two ketone substitutions. This particular compound is of interest due to its potential use in scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 2,5-Bis(2-methoxyethoxy)cyclohexa-2,5-diene-1,4-dione can be achieved through several methods. One common approach involves the oxidation of suitable precursors under controlled conditions. For instance, the compound can be synthesized by the oxidation of 2,5-dimethoxycyclohexa-2,5-diene-1,4-dione using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires an acidic medium and is carried out at elevated temperatures to ensure complete conversion.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. These methods allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
Analyse Des Réactions Chimiques
2,5-Bis(2-methoxyethoxy)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be further oxidized to form more complex quinone derivatives. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of hydroquinone derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used for these reactions.
Substitution: The methoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield more highly oxidized quinone derivatives, while reduction reactions typically produce hydroquinone derivatives.
Applications De Recherche Scientifique
2,5-Bis(2-methoxyethoxy)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of more complex quinone derivatives. It is also used in studies of redox reactions and electron transfer processes.
Biology: Quinone derivatives, including this compound, are studied for their potential biological activities, such as anticancer and antimicrobial properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new anticancer agents.
Industry: In the industrial sector, the compound is used as an intermediate in the production of dyes, pigments, and other chemical products.
Mécanisme D'action
The mechanism of action of 2,5-Bis(2-methoxyethoxy)cyclohexa-2,5-diene-1,4-dione involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a versatile redox agent. In biological systems, quinones can generate reactive oxygen species (ROS) through redox cycling, which can lead to oxidative stress and cell damage. This property is exploited in the design of anticancer agents, where the generation of ROS can induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
2,5-Bis(2-methoxyethoxy)cyclohexa-2,5-diene-1,4-dione can be compared with other quinone derivatives such as 2,5-dimethoxycyclohexa-2,5-diene-1,4-dione and 2,5-dihydroxycyclohexa-2,5-diene-1,4-dione. These compounds share similar chemical structures but differ in their functional groups, which can influence their reactivity and applications.
2,5-Dimethoxycyclohexa-2,5-diene-1,4-dione: This compound has two methoxy groups instead of methoxyethoxy groups, which can affect its solubility and reactivity.
2,5-Dihydroxycyclohexa-2,5-diene-1,4-dione: The presence of hydroxyl groups makes this compound more hydrophilic and can influence its redox properties.
Propriétés
Numéro CAS |
51767-57-8 |
|---|---|
Formule moléculaire |
C12H16O6 |
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
2,5-bis(2-methoxyethoxy)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H16O6/c1-15-3-5-17-11-7-10(14)12(8-9(11)13)18-6-4-16-2/h7-8H,3-6H2,1-2H3 |
Clé InChI |
GFZNIQPXAOHPRH-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=CC(=O)C(=CC1=O)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


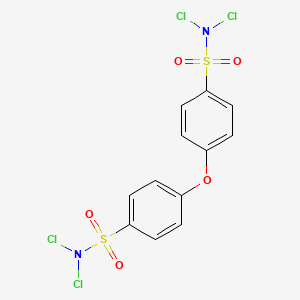
![Zinc, bromo[2-(diethylamino)-2-oxoethyl]-](/img/structure/B14651422.png)
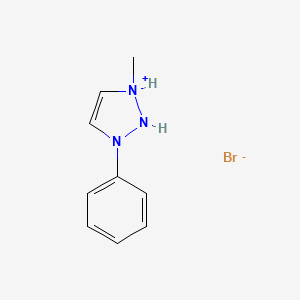

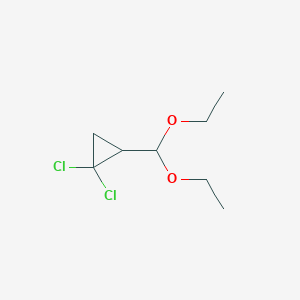

![[(3S,4S)-1-Methyl-4-phenylpiperidin-3-yl]methanol](/img/structure/B14651453.png)
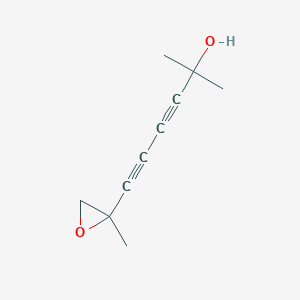
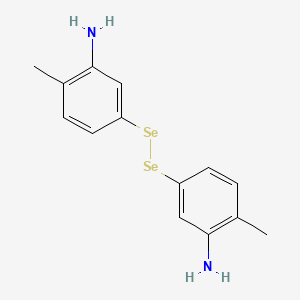
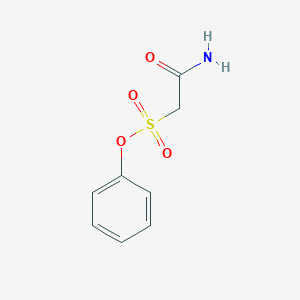
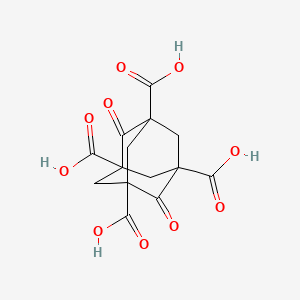
![[(Trimethylsilyl)oxy]methanetricarbonitrile](/img/structure/B14651481.png)


